1-烯丙基-4-溴-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

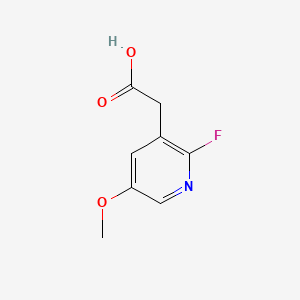

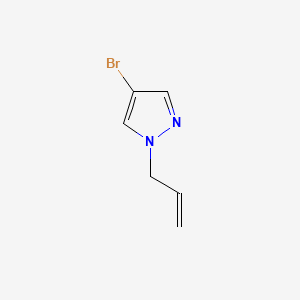

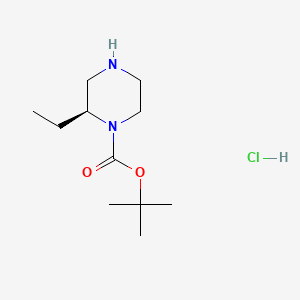

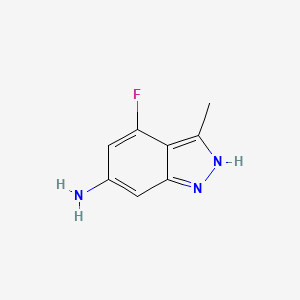

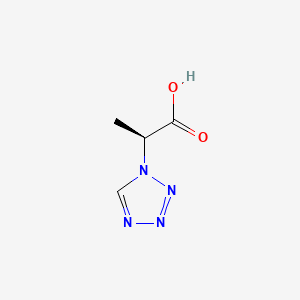

“1-allyl-4-bromo-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular formula of “1-allyl-4-bromo-1H-pyrazole” is C6H7BrN2 . The structure of pyrazoles is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Also, it’s cyanation in the presence of palladium catalysts has been reported .

科学研究应用

Pyrazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Pyrazole derivatives, including “1-allyl-4-bromo-1H-pyrazole”, are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .

- Methods of Application : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

- Results or Outcomes : More complex structures with various relevant examples can be formed from them . Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

4-Bromopyrazole

- Scientific Field : Organic Synthesis

- Application Summary : 4-Bromopyrazole, which is structurally similar to “1-allyl-4-bromo-1H-pyrazole”, may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4’-bipyrazoles .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .

- Results or Outcomes : 4-Bromopyrazole is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles

- Scientific Field : Organic Chemistry

- Application Summary : 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles can be synthesized through two interesting methodologies . One method proceeds through the brominated 1,3-bis-electrophilic substrate, while in the second, the pyrazole ring is brominated using NBS as the brominating agent .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .

- Results or Outcomes : The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles provides a pathway to create more complex structures with various relevant examples .

Cycloaddition of diazo compounds and alkynyl bromides

- Scientific Field : Organic Chemistry

- Application Summary : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .

- Results or Outcomes : The cycloaddition of diazo compounds and alkynyl bromides provides a pathway to create more complex structures with various relevant examples .

Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles

- Scientific Field : Organic Chemistry

- Application Summary : 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles can be synthesized through two interesting methodologies . One method proceeds through the brominated 1,3-bis-electrophilic substrate, while in the second, the pyrazole ring is brominated using NBS as the brominating agent .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .

- Results or Outcomes : The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles provides a pathway to create more complex structures with various relevant examples .

Cycloaddition of diazo compounds and alkynyl bromides

- Scientific Field : Organic Chemistry

- Application Summary : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .

- Results or Outcomes : The cycloaddition of diazo compounds and alkynyl bromides provides a pathway to create more complex structures with various relevant examples .

Preparation of solid hexacoordinate complexes

- Scientific Field : Organometallic Chemistry

- Application Summary : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .

- Results or Outcomes : The preparation of solid hexacoordinate complexes provides a pathway to create more complex structures with various relevant examples .

安全和危害

属性

IUPAC Name |

4-bromo-1-prop-2-enylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQAURXVMBQLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-bromo-1H-pyrazole | |

CAS RN |

13369-72-7 |

Source

|

| Record name | 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)